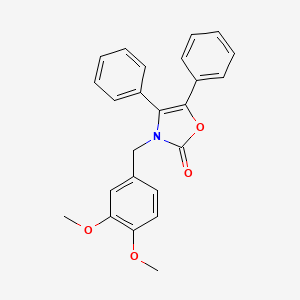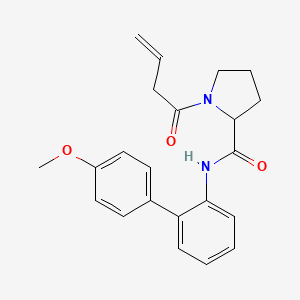![molecular formula C15H19N3OS B6002770 6-benzyl-3-[(3-methylbutyl)thio]-1,2,4-triazin-5(4H)-one](/img/structure/B6002770.png)
6-benzyl-3-[(3-methylbutyl)thio]-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-benzyl-3-[(3-methylbutyl)thio]-1,2,4-triazin-5(4H)-one is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is a member of the triazine family, which has been extensively studied for their biological activities.
Wissenschaftliche Forschungsanwendungen
6-benzyl-3-[(3-methylbutyl)thio]-1,2,4-triazin-5(4H)-one has been extensively studied for its biological activities. This compound has shown potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been studied for its anticancer, antifungal, and antibacterial activities. In agriculture, this compound has been studied for its herbicidal and insecticidal properties. In material science, this compound has been studied for its potential applications in the development of new materials.
Wirkmechanismus
The mechanism of action of 6-benzyl-3-[(3-methylbutyl)thio]-1,2,4-triazin-5(4H)-one is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes or proteins in the target organism. This inhibition can result in the disruption of various cellular processes, leading to the death of the target organism.
Biochemical and Physiological Effects
6-benzyl-3-[(3-methylbutyl)thio]-1,2,4-triazin-5(4H)-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, fungi, and bacteria. In vivo studies have shown that this compound can reduce tumor growth in animal models. This compound has also been shown to have herbicidal and insecticidal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-benzyl-3-[(3-methylbutyl)thio]-1,2,4-triazin-5(4H)-one in lab experiments is its broad-spectrum activity against various organisms. This makes it a useful compound for studying the mechanisms of action of various enzymes and proteins. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of the experiments. Therefore, it is important to use this compound with caution and under appropriate safety precautions.
Zukünftige Richtungen
There are several future directions for the study of 6-benzyl-3-[(3-methylbutyl)thio]-1,2,4-triazin-5(4H)-one. One direction is the development of new derivatives of this compound with improved biological activities. Another direction is the study of the mechanism of action of this compound in more detail. This can lead to the identification of new targets for drug development. Additionally, the study of the potential applications of this compound in material science can lead to the development of new materials with unique properties.
Synthesemethoden
The synthesis of 6-benzyl-3-[(3-methylbutyl)thio]-1,2,4-triazin-5(4H)-one involves the reaction of benzyl isothiocyanate with 3-methyl-1-butylamine and cyanuric chloride. This reaction results in the formation of the desired compound in good yield. The synthesis of this compound has been reported in various research papers, and the method has been optimized for better yields and purity.
Eigenschaften
IUPAC Name |
6-benzyl-3-(3-methylbutylsulfanyl)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-11(2)8-9-20-15-16-14(19)13(17-18-15)10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTMZURIUBMENJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NN=C(C(=O)N1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[({2-[(5-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6002689.png)
![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(isopropylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6002698.png)
![1-methyl-N-[2-(methylthio)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6002717.png)

![1-ethyl-N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6002722.png)

![1-(5-{[cyclohexyl(2-propyn-1-yl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6002725.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylisonicotinamide](/img/structure/B6002742.png)
![7-(cyclopropylmethyl)-2-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6002746.png)
![4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoic acid](/img/structure/B6002754.png)
![N-(2-methoxyphenyl)-N'-(5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6002757.png)
![1-(4-ethyl-1-piperazinyl)-3-(3-{[(2-phenylethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6002767.png)
![2-{4-[1-(2-fluorophenyl)-4-piperidinyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6002776.png)